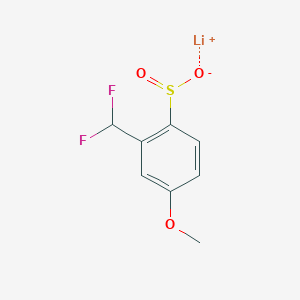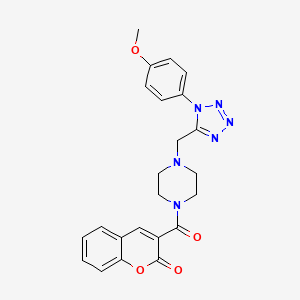
3-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one is a complex organic molecule, notable for its involvement in various scientific fields such as chemistry and medicine. This compound integrates several functional groups which contribute to its versatility and utility in various reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps. Each functional group is carefully introduced through selective reactions. For example, the chromen-2-one core can be constructed through cyclization reactions, followed by piperazine attachment and further modification to introduce the tetrazole and methoxyphenyl moieties. Detailed conditions include controlled temperature, use of specific catalysts, and stepwise addition of reactants to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production leverages optimized conditions to maximize efficiency. High-pressure reactors, automated control of reaction parameters, and continuous synthesis methods are employed to scale up from laboratory synthesis to large-scale production while maintaining consistency in product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation to form various oxidized derivatives.
Reduction: Reduction reactions can modify specific functional groups like the nitro or carbonyl groups present in the structure.
Substitution: Nucleophilic or electrophilic substitution reactions are common, especially involving the piperazine and tetrazole moieties.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Typical reagents involve halogenating agents for electrophilic substitution or strong nucleophiles for nucleophilic substitution.
Major Products: The reaction products vary based on the type and conditions of the reaction, typically yielding hydroxylated, deoxygenated, or substituted derivatives that retain the core structure of the original molecule.
Scientific Research Applications
Chemistry:
Catalysis: It serves as a catalyst or a catalyst precursor in various organic reactions.
Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biological Probes: Used in biochemical studies to probe cellular functions and mechanisms.
Enzyme Inhibitors: Acts as a potent inhibitor of specific enzymes involved in metabolic pathways.
Medicine:
Pharmacology: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Drug Design: A lead compound in the design and synthesis of novel pharmaceuticals with improved efficacy and reduced side effects.
Industry:
Material Science: Utilized in the development of advanced materials with specific properties.
Agriculture: Employed in the synthesis of agrochemicals for enhanced crop protection and growth.
Mechanism of Action
The compound interacts with various molecular targets, including enzymes and receptors. The tetrazole moiety may bind to active sites of enzymes, inhibiting their function. The piperazine and chromen-2-one structures allow for interaction with receptors, modulating biological pathways involved in inflammation, cell proliferation, and microbial growth.
Comparison with Similar Compounds
3-(4-((1-Phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one: Shares a similar structure but with a different aromatic substitution.
3-(4-((1-(4-Fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one: Another analog with fluorine substitution, offering distinct physicochemical properties.
Uniqueness: The presence of the 4-methoxyphenyl group in 3-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one confers unique electronic and steric properties, enhancing its interaction with molecular targets and potentially improving its therapeutic profile.
There you have it—a detailed dive into this compound. This complex molecule’s applications and reactions demonstrate just how fascinating and multifaceted organic chemistry can be.
Properties
IUPAC Name |
3-[4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]piperazine-1-carbonyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O4/c1-32-18-8-6-17(7-9-18)29-21(24-25-26-29)15-27-10-12-28(13-11-27)22(30)19-14-16-4-2-3-5-20(16)33-23(19)31/h2-9,14H,10-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSOFIPHNQXYKHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C4=CC5=CC=CC=C5OC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
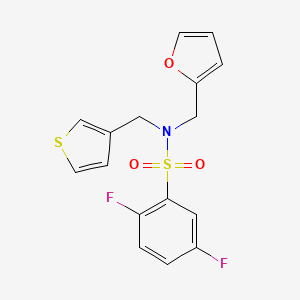
![2-[(3-Methoxy-3-oxopropyl)sulfanyl]-5-nitrobenzoic acid](/img/structure/B2764867.png)
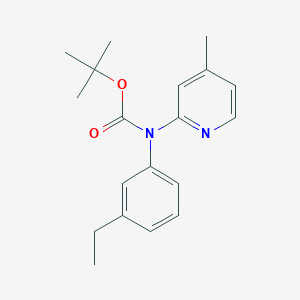
![3-{[(4-chlorobenzoyl)oxy]imino}-1-(3,4-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B2764869.png)
![(2Z)-5-(4-chlorophenyl)-2-[(isoquinolin-7-yl)methylidene]-2H,3H,5H,6H,7H,8H,9H-[1,3]thiazolo[2,3-b]quinazoline-3,6-dione](/img/structure/B2764870.png)
![2-(2-butoxyphenyl)-5-(4-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2764871.png)
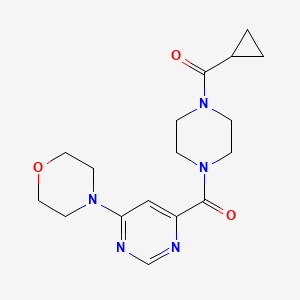

![3-[3-(2,2,2-Trifluoroethoxy)azetidine-1-carbonyl]benzonitrile](/img/structure/B2764879.png)
![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2764882.png)
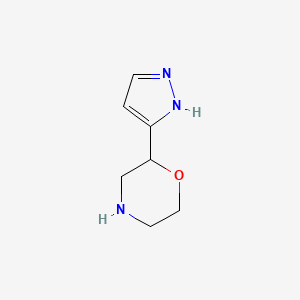
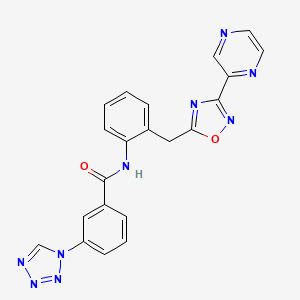
![Ethyl [(5-chloro-1,3-benzoxazol-2-yl)thio]acetate](/img/structure/B2764885.png)
